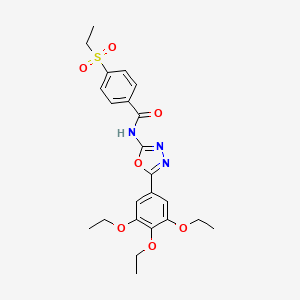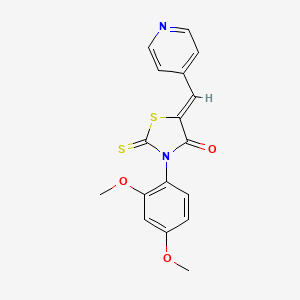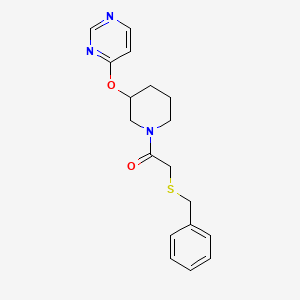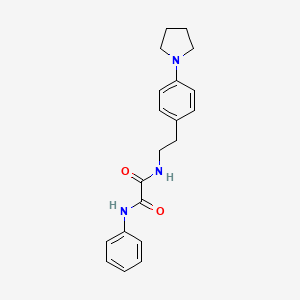
4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative with an oxadiazole ring and three ethoxy groups attached to the phenyl ring . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. The presence of the oxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen, suggests that this compound might have interesting chemical properties and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core, the oxadiazole ring, and the ethoxy groups on the phenyl ring. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the polar amide group and the ethoxy groups could impact the compound’s solubility .Applications De Recherche Scientifique
Crystal Structure and Biological Studies
1,3,4-Oxadiazole derivatives have been synthesized and characterized, revealing their potential in biological applications. Studies show that certain derivatives exhibit potent antioxidant and antibacterial activities against specific bacterial strains, such as Staphylococcus aureus. The crystal structures of these compounds are determined through X-ray diffraction, and their intermolecular interactions are analyzed using Hirshfeld surfaces computational methods, indicating their potential for further biological applications (Subbulakshmi N. Karanth et al., 2019).
Synthesis and Anticancer Evaluation
A series of N-substituted derivatives of 1,3,4-oxadiazole compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines. The synthesis of these derivatives involves multiple steps, including reactions with different N-aralkyl/aryl substituted 2-bromoacetamides. The synthesized compounds demonstrated moderate to excellent anticancer activity, suggesting the potential of 1,3,4-oxadiazole derivatives in cancer research (B. Ravinaik et al., 2021).
Antimicrobial and Antitubercular Agents
Novel sulfonyl derivatives, including those based on the 1,3,4-oxadiazole scaffold, have shown significant antibacterial, antifungal, and antitubercular activities. The synthesis of these compounds includes characterizations through various spectral analyses, demonstrating their potential as antimicrobial and antitubercular agents (G. V. Suresh Kumar et al., 2013).
Electrophysiological Activity
Research into N-substituted-4-(1H-imidazol-1-yl)benzamides, including those related to sulfonyl and oxadiazole compounds, has explored their potential as selective class III antiarrhythmic agents. These compounds show promise in the development of treatments for arrhythmias, indicating the versatility of the 1,3,4-oxadiazole and sulfonyl chemical frameworks in developing novel therapeutic agents (T. K. Morgan et al., 1990).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-ethylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-5-30-18-13-16(14-19(31-6-2)20(18)32-7-3)22-25-26-23(33-22)24-21(27)15-9-11-17(12-10-15)34(28,29)8-4/h9-14H,5-8H2,1-4H3,(H,24,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEDTCCATLVPFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2364629.png)
![1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide](/img/structure/B2364630.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)


![2-(1,3-Benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2364640.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2364641.png)

![N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2364643.png)
![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2364644.png)
